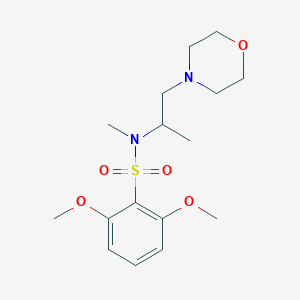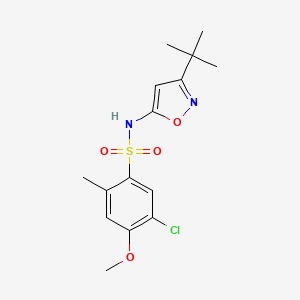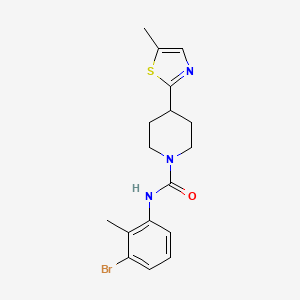
2,6-dimethoxy-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a benzenesulfonamide core substituted with methoxy groups and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2,6-dimethoxybenzenesulfonyl chloride, which reacts with N-methyl-N-(1-morpholin-4-ylpropan-2-yl)amine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine or sodium hydroxide.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized for efficiency and cost-effectiveness:
Batch or Continuous Flow Reactors: Industrial synthesis may utilize batch reactors or continuous flow systems to enhance reaction control and yield.
Catalysts and Reagents: Catalysts such as palladium or other transition metals may be employed to facilitate specific steps in the synthesis.
Automation and Monitoring: Advanced monitoring systems ensure consistent quality and yield, while automation reduces human error and increases throughput.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the methoxy-substituted benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination under controlled conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2,6-dimethoxy-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition or receptor binding, which are crucial in the design of new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may enhance the performance of products in sectors such as electronics, coatings, and adhesives.
Mechanism of Action
The mechanism by which 2,6-dimethoxy-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide exerts its effects depends on its interaction with molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, influencing signal transduction pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular excitability and function.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxybenzenesulfonamide: Lacks the morpholine and N-methyl groups, resulting in different chemical and biological properties.
N-Methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide:
Uniqueness
2,6-Dimethoxy-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Properties
IUPAC Name |
2,6-dimethoxy-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5S/c1-13(12-18-8-10-23-11-9-18)17(2)24(19,20)16-14(21-3)6-5-7-15(16)22-4/h5-7,13H,8-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNWICVWIQCMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)N(C)S(=O)(=O)C2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-[(1-Tert-butylpyrazol-4-yl)methyl]piperidin-4-yl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6973510.png)
![5-[1-[(1-Tert-butyltriazol-4-yl)methyl]piperidin-4-yl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6973512.png)
![N-(4-bromo-3-fluorophenyl)-4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B6973520.png)
![[4-Methyl-3-(1-methylimidazol-2-yl)piperazin-1-yl]-(2-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B6973526.png)
![Tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)-(2-methoxypropanoyl)amino]acetate](/img/structure/B6973535.png)
![1-[Methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]-3-phenylpropan-2-ol](/img/structure/B6973542.png)
![4-acetyl-1-methyl-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]pyrrole-2-carboxamide](/img/structure/B6973547.png)
![N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide](/img/structure/B6973552.png)
![N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-3-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B6973565.png)
![[4-[(1-Methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone](/img/structure/B6973578.png)
![N-[(4-piperidin-1-yloxan-4-yl)methyl]-3-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B6973580.png)

![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B6973600.png)
